2-oxa-6-azabicyclo[3.2.1]octane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxa-6-azabicyclo[3.2.1]octane hydrochloride is a nitrogen-containing heterocyclic compound. This compound is characterized by a bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. The unique structure of this compound makes it a compound of interest in various fields, including drug discovery and synthetic organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxa-6-azabicyclo[3.2.1]octane hydrochloride typically involves intramolecular cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher yields and purities compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-oxa-6-azabicyclo[3.2.1]octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, with common reagents including alkyl halides and acyl chlorides.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-oxa-6-azabicyclo[3.2.1]octane hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-oxa-6-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include modulation of neurotransmitter systems and inhibition of specific enzymatic reactions .
Vergleich Mit ähnlichen Verbindungen
2-oxa-6-azabicyclo[3.2.1]octane hydrochloride can be compared with other similar compounds, such as:
2-azabicyclo[3.2.1]octane: This compound lacks the oxygen atom present in this compound, leading to different chemical properties and reactivity.
8-azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom, resulting in distinct biological activities.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-oxa-6-azabicyclo[3.2.1]octane hydrochloride involves the cyclization of a precursor compound containing a nitrogen and oxygen atom. The cyclization reaction is carried out in the presence of a suitable acid catalyst to form the desired product.", "Starting Materials": [ "2-aminoethanol", "2-chloroacetic acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-aminoethanol in water and add sodium hydroxide to adjust the pH to 9-10.", "Step 2: Add 2-chloroacetic acid to the solution and stir for 1 hour at room temperature.", "Step 3: Acidify the solution with hydrochloric acid to pH 1-2.", "Step 4: Extract the product with diethyl ether and dry over anhydrous magnesium sulfate.", "Step 5: Concentrate the solution to obtain the precursor compound.", "Step 6: Dissolve the precursor compound in a suitable solvent and add a catalytic amount of acid catalyst.", "Step 7: Heat the reaction mixture to reflux for several hours.", "Step 8: Cool the reaction mixture and extract the product with hydrochloric acid.", "Step 9: Concentrate the solution and crystallize the product to obtain 2-oxa-6-azabicyclo[3.2.1]octane hydrochloride." ] } | |
CAS-Nummer |
2648947-59-3 |
Molekularformel |
C6H12ClNO |
Molekulargewicht |
149.62 g/mol |
IUPAC-Name |
2-oxa-6-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-8-6-3-5(1)7-4-6;/h5-7H,1-4H2;1H |
InChI-Schlüssel |
NUJWHVNUTAXDAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2CC1NC2.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.